7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Description
7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C24H23N3O3 and its molecular weight is 401.466. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activities
Research on various fused oxazine compounds, including those with a pyrazolo and pyranone structure, has been conducted to explore their chemical and pharmacological activities. These compounds have been synthesized and evaluated for their potential antioxidant and anticancer activities, showcasing the interest in fused heterocycles for developing therapeutic agents (Mahmoud, El‐Bordany, & Elsayed, 2017).
Antiviral Activities
Another study focused on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. This highlights the potential utility of similar compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Structural and Functional Characterization
The structural elucidation and functional characterization of similar compounds are essential steps in understanding their potential applications. For example, X-ray powder diffraction data for a related compound served as an important intermediate in the synthesis of the anticoagulant apixaban, indicating the role of structural studies in drug development (Wang et al., 2017).
Properties
IUPAC Name |
7-ethoxy-2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-3-29-22-6-4-5-19-21-15-20(16-7-9-18(28-2)10-8-16)26-27(21)24(30-23(19)22)17-11-13-25-14-12-17/h4-14,21,24H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZARBMCMBGGJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)OC)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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